Cas no 2972-81-8 (Propanedinitrile,2-[(3,4-diethoxyphenyl)methylene]-)

Propanedinitrile,2-[(3,4-diethoxyphenyl)methylene]- structure
2972-81-8 structure
Product name:Propanedinitrile,2-[(3,4-diethoxyphenyl)methylene]-
CAS No:2972-81-8
MF:C14H14N2O2
MW:242.27316
CID:278792
PubChem ID:219689

Propanedinitrile,2-[(3,4-diethoxyphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-[(3,4-diethoxyphenyl)methylene]-
    • (3,4-DIETHOXYBENZYLIDENE)MALONONITRILE
    • (3,4-bis-propoxycarbonylamino-phenyl)-arsonic acid
    • (3,4-Bis-propoxycarbonylamino-phenyl)-arsonsaeure
    • (3,4-Diaethoxy-benzyliden)-malononitril
    • (3,4-diethoxy-benzylidene)-malononitrile
    • {3,4-bis[(propoxycarbonyl)amino]phenyl}arsonic acid
    • 3,4-Diethoxy-benzalmalonitril
    • 3,4-Diethoxybenzyliden-malodinitril
    • 3.4-Bis-carbopropyloxyamino-phenylarsonsaeure
    • AC1L6L1E
    • AC1Q66OS
    • ANTINEO
    • CTK5D0607
    • HMS2853A11
    • KST-1B9005
    • NSC63126
    • NSC-1334
    • DTXSID60952172
    • AKOS002951406
    • [(3,4-Diethoxyphenyl)methylidene]propanedinitrile
    • Oprea1_822571
    • NSC1334
    • 2972-81-8
    • Inchi: InChI=1S/C14H14N2O2/c1-3-17-13-6-5-11(7-12(9-15)10-16)8-14(13)18-4-2/h5-8H,3-4H2,1-2H3
    • InChI Key: FQOIEDBDDSVJNI-UHFFFAOYSA-N
    • SMILES: CCOC1=CC(/C=C(\C#N)/C#N)=CC=C1OCC

Computed Properties

  • Exact Mass: 242.10562
  • Monoisotopic Mass: 242.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 66.04
  • LogP: 2.91456

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